[4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
The compound 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule featuring a benzothiazine core with dichlorophenyl and dimethoxyphenyl substituents
Mechanism of Action
Target of Action
Related compounds have been found to interact with various enzymes and receptors, influencing their activity .
Mode of Action
This can result in alterations in cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and overall effectiveness .
Result of Action
Related compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can impact how a compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-dichloroaniline, 2-aminobenzenesulfonamide, and 3,4-dimethoxybenzaldehyde.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or acetonitrile, with temperatures ranging from 60°C to 100°C, and reaction times varying from a few hours to overnight.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing more efficient catalysts to reduce reaction times and improve selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology and Medicine
Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for anticancer drug development.
Industry
Dye and Pigment Production: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
- 4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone
Uniqueness
- Structural Features : The presence of both dichlorophenyl and dimethoxyphenyl groups provides unique electronic and steric properties.
- Biological Activity : Exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research.
4-(3,4-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone in various scientific and industrial applications
Properties
IUPAC Name |
[4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2NO5S/c1-30-19-10-7-14(11-20(19)31-2)23(27)22-13-26(15-8-9-16(24)17(25)12-15)18-5-3-4-6-21(18)32(22,28)29/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQBYCYQBXULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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